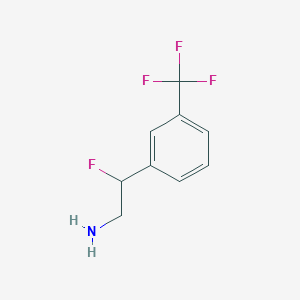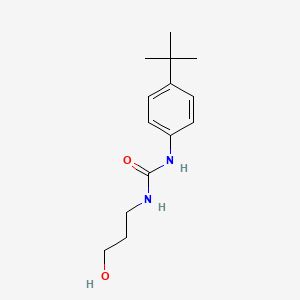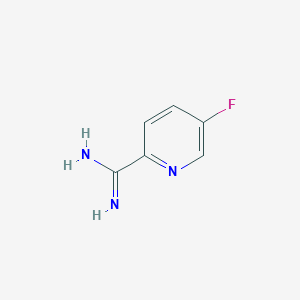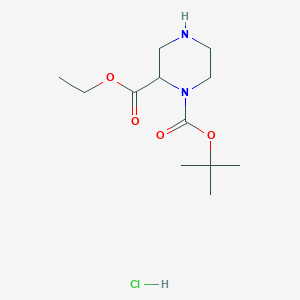
4-乙氧基-2,3,5,6-四氟苯乙烯
描述
Synthesis Analysis
While specific synthesis methods for 4-Ethoxy-2,3,5,6-tetrafluorostyrene were not found, a related compound, pentafluoropyridine, has been synthesized by reacting it with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .科学研究应用
材料科学和聚合物化学
在材料科学领域,氟化苯乙烯已被用于制备具有低表面能的材料,这要归功于它们高度氟化的结构。例如,通过原子转移自由基聚合(ATRP)制备的基于苯乙烯的材料表现出显著的表面性能,包括对水和油的抗性,使其非常适用于涂层和疏水表面 (Borkar, Jankova, Siesler, & Hvilsted, 2004)。同样,通过水溶液过程合成的新型氟化聚合物表现出高反应性,并且具有在无需表面活性剂或共溶剂的情况下创建稳定乳胶颗粒的潜力(Çınar,Kretschmann和Ritter,2005),表明它们在环保制造过程中的实用性。
光电子学和柔性显示
氟化合物,包括与4-乙氧基-2,3,5,6-四氟苯乙烯相关的化合物,已被用于开发柔性显示技术。从氟化联苯和五氟苯乙烯合成的光交联液态预聚物在柔性波导显示应用中显示出潜力,这要归功于它们的机械柔韧性、光学透明性和热稳定性 (Park et al., 2013)。这些材料的性质,包括折射率和光学损耗,使它们适用于先进光电子器件的使用。
分子电子学和有机光电子学
烷氧基取代的螺联双芴烯和螺硅双芴烯的合成和表征,涉及与4-乙氧基-2,3,5,6-四氟苯乙烯类似的过程,展示了它们在分子电子学和有机光电子学中的潜在应用。这些化合物表现出良好的溶解性、热稳定性和光物理性质,使它们对于构建器件如有机发光二极管(OLED)和太阳能电池 (Chalke & Patil, 2017)。
未来方向
属性
IUPAC Name |
1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVBOSDDZGVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C=C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,3,5,6-tetrafluorostyrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)


![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)


![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)

![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)

